3,5-Dibromo-1,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17965-77-4 |
|---|---|
Molecular Formula |
C8H4Br2N2 |
Molecular Weight |
287.94 g/mol |
IUPAC Name |
3,5-dibromo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-6-7(10)3-11-4-8(6)12-2-5/h1-4H |
InChI Key |
LRPCXYSKFNSEOU-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=CN=CC(=C21)Br)Br |
Canonical SMILES |
C1=C(C=NC2=CN=CC(=C21)Br)Br |
Synonyms |
3,5-Dibromo-1,7-naphthyridine |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3,5 Dibromo 1,7 Naphthyridine Analogs
Nucleophilic Aromatic Substitution (S_NAr) Reactions of Brominated Naphthyridines
The electron-deficient nature of the naphthyridine ring system facilitates nucleophilic aromatic substitution (S_NAr) reactions, particularly at positions activated by the ring nitrogens and further enhanced by the presence of electron-wielding bromine atoms. The bromine atoms in brominated naphthyridines can be displaced by various nucleophiles.
For instance, the bromine atom at the 5-position of 5-bromo-1,7-naphthyridine (B95205) is susceptible to nucleophilic attack. cymitquimica.com This reactivity allows for the introduction of a variety of functional groups. Similarly, other halogenated naphthyridine isomers, such as 4-chlorobenzo[c] nih.govrsc.orgnaphthyridine, readily undergo substitution reactions with nucleophiles like alcoholates and phenolates. beilstein-journals.org In some cases, S_NAr reactions can be used to introduce amino substituents. For example, amination of halogenated 1,5-naphthyridine (B1222797) derivatives has been achieved using various amines, sometimes under microwave-assisted conditions. nih.govmdpi.com
The reactivity of the bromine atoms is influenced by their position on the naphthyridine core. The relative reactivity of halogens at different positions can vary, as seen in the reactions of 3,4-dihalogenonaphthyridines with nucleophiles. researchgate.net This differential reactivity can be exploited for selective functionalization.
| Reactant | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 3,5-Dibromo-2-pyrone | Tributylphenyltin | 3-Bromo-5-phenyl-2-pyrone | Toluene, 100 °C, 0.5 h | 81 | scispace.com |
| 3,5-Dibromo-2-pyrone | Tributylphenyltin | 3-Phenyl-5-bromo-2-pyrone | DMF, 50 °C, 0.5 h | 94 | scispace.com |
| 2-chloro-3-fluoropyridine | ortho-cyanopyridylboronic esters | Pyridonaphthyridinones | Suzuki cross-coupling followed by KOH-mediated ring closure | Good | nih.gov |
| Halogenated 1,5-naphthyridine | Various amines | Amino-substituted 1,5-naphthyridines | Microwave-assisted | - | nih.gov |
Metal-Mediated and Catalytic Transformations at Bromine Centers
The bromine atoms on the 1,7-naphthyridine (B1217170) ring serve as excellent handles for a variety of metal-mediated and catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions at Bromo-Substituted Positions (e.g., Heck, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of brominated naphthyridines. The Suzuki-Miyaura, Heck, Negishi, and Stille reactions have all been successfully employed to introduce aryl, heteroaryl, vinyl, and alkyl groups at the bromo-substituted positions. clockss.org
For example, 3,5-dibromo-1,5-naphthyridine-2,6-dione can be used in Stille coupling reactions to form conjugated polymers. nih.govsemanticscholar.org Similarly, Negishi coupling has been utilized to synthesize 4-substituted 1,5-naphthyridines. mdpi.comsemanticscholar.org The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions when multiple bromine atoms are present. acs.org For instance, in the Stille coupling of 3,5-dibromo-2-pyrone, the reaction can be directed to either the C3 or C5 position by tuning the reaction solvent and the presence of a copper(I) co-catalyst. scispace.comacs.org
In some cases, a stepwise functionalization of dihalogenated naphthyridines can be achieved. For example, 1-chloro-4-iodo-2,7-naphthyridine was regioselectively functionalized using a sequence of Pd-catalyzed Negishi coupling followed by a Co-catalyzed cross-coupling. acs.org
| Reactant | Coupling Partner | Reaction Type | Product | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro researchgate.netacs.orgnaphthyridine-3-carboxylate | Phenylboronic acid | Suzuki | 6-Phenyl derivative | Pd(PPh3)4, Na2CO3, Toluene-MeOH | 80 | clockss.org |
| 3,5-Dibromo-2-pyrone | Tributylphenyltin | Stille | 3-Phenyl-5-bromo-2-pyrone | Pd(PPh3)4, Toluene | 81 | acs.org |
| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl | Negishi | 1-Phenyl-4-chloro-2,7-naphthyridine | Pd catalyst | 82 | acs.org |
| 1-Phenyl-4-chloro-2,7-naphthyridine | Arylzinc chloride | Co-catalyzed cross-coupling | 1-Phenyl-4-aryl-2,7-naphthyridine | Co catalyst | 91 | acs.org |
Reductive Dehalogenation Pathways
The removal of bromine atoms from the naphthyridine core can be achieved through reductive dehalogenation. This transformation is useful for accessing less substituted naphthyridine derivatives. A common method involves catalytic hydrogenation. However, in the naphthyridine series, this method can sometimes lead to the partial reduction of the heterocyclic ring. rroij.comderpharmachemica.com
An alternative method for dehalogenation is the use of hydrazine (B178648) hydrate, which can convert bromo-naphthyridines to their corresponding hydrazino derivatives. Subsequent oxidation, for instance with cupric sulfate, leads to the desired debrominated product. rroij.comderpharmachemica.com For example, 1,3-dibromo-4-methyl-2,6-naphthyridine was successfully converted to 4-methyl-2,6-naphthyridine (B15350474) using this two-step procedure. rroij.com
Electrophilic Substitution Reactions on the Naphthyridine Core
The electron-deficient nature of the naphthyridine ring system generally makes electrophilic aromatic substitution (S_EAr) reactions challenging. However, under certain conditions, electrophilic attack on the naphthyridine core is possible.
Bromination of 1,7-naphthyridine with bromine can lead to the formation of 5-bromo- and 3,5-dibromo-1,7-naphthyridine. researchgate.net The regioselectivity of these reactions is influenced by the position of the nitrogen atoms in the ring, which deactivates the alpha and gamma positions to electrophilic attack. In some cases, the reaction conditions can be tailored to favor specific isomers. For example, bromination of 1,5-naphthyridine can yield 3-bromo- (B131339) and 3,7-dibromo-1,5-naphthyridine. semanticscholar.orgcymitquimica.com
It has been observed that in the diazotization of 3-amino-1-bromo-2,6-naphthyridine using hydrobromic acid, an unexpected electrophilic bromination can occur at the C-4 position, presumably from bromine liberated in situ. derpharmachemica.com
Functional Group Interconversions Adjacent to or on the 1,7-Naphthyridine Ring System
The bromine atoms of this compound and its analogs can be transformed into a variety of other functional groups, significantly expanding their synthetic utility. These interconversions often serve as key steps in the synthesis of more complex molecules.
One common transformation is the conversion of a bromo group to a hydrazino group by treatment with hydrazine hydrate. rroij.comderpharmachemica.com This hydrazino derivative can then be further reacted, for example, through oxidation to achieve dehalogenation.
Another important functional group interconversion is the transformation of a bromo group into a triflate group. This can be achieved by first converting the bromo-naphthyridine to a naphthyridinone, followed by reaction with triflic anhydride. The resulting triflate is an excellent leaving group for subsequent cross-coupling reactions. researchgate.net
Cycloaddition and Annulation Strategies for Fused Polycyclic Naphthyridines
The 1,7-naphthyridine framework can serve as a scaffold for the construction of more complex, fused polycyclic systems through cycloaddition and annulation reactions. These strategies provide access to novel heterocyclic structures with potential applications in materials science and medicinal chemistry.
One approach involves intramolecular cyclization reactions. For example, thieno[3,2-c] rsc.orgresearchgate.netnaphthyridine derivatives have been synthesized through a Pictet-Spengler type reaction, where an intermediate azomethine undergoes intramolecular cyclization with electrophilic attack on a tethered thiophene (B33073) ring. thieme-connect.com
Cascade reactions have also been employed to construct fused naphthyridine systems. For instance, dihydrobenzo[b] researchgate.netacs.orgnaphthyridines fused with pyrrolidinetriones have been synthesized via a 1,4-Michael addition followed by an intermolecular cascade annulation. rsc.orgnih.gov
Furthermore, Diels-Alder reactions can be utilized to build fused rings onto the naphthyridine core. Aza-Diels-Alder reactions, in particular, have proven effective. For example, 5-aryl-benzo[f] rsc.orgresearchgate.netnaphthyridines have been synthesized through a cascade process involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. nih.gov
| Reaction Type | Reactants | Product | Key Features | Reference |
| Pictet-Spengler type cyclization | 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one, Aromatic aldehydes | Thieno[3,2-c] rsc.orgresearchgate.netnaphthyridin-4(3H)-ones | Intramolecular electrophilic attack on thiophene | thieme-connect.com |
| Cascade Annulation | ortho-Halogenated quinolonechalcones, Aminomaleimides | Dihydrobenzo[b] researchgate.netacs.orgnaphthyridine-ylidene-pyrrolidinetriones | 1,4-Michael addition followed by intermolecular cascade | rsc.orgnih.gov |
| Aza-Diels-Alder Cycloaddition | Trifunctional methyl (E)-3-(2-aminophenyl)acrylate, Benzaldehydes, Isocyanide | 5-Aryl-benzo[f] rsc.orgresearchgate.netnaphthyridines | Ugi-3CR followed by intramolecular aza-Diels-Alder | nih.gov |
Spectroscopic Characterization and Elucidation of 3,5 Dibromo 1,7 Naphthyridine Structure and Electronic Properties
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,5-dibromo-1,7-naphthyridine, ¹H and ¹³C NMR spectroscopy would provide definitive information about the arrangement of atoms within the molecule.
In the ¹H NMR spectrum, the chemical shifts, coupling constants (J values), and integration of the signals for the aromatic protons would confirm their positions on the naphthyridine core. The protons on the ring system are expected to appear in the aromatic region of the spectrum. The specific substitution pattern of the bromine atoms at the 3 and 5 positions would lead to a distinct splitting pattern for the remaining protons, allowing for their unambiguous assignment.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with carbons bonded to the electronegative bromine and nitrogen atoms exhibiting characteristic downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This is a predictive table based on general principles and data for related compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 9.0 | - |
| C-2 | - | 150 - 155 |
| C-3 | - | 120 - 125 |
| H-4 | 7.5 - 8.0 | - |
| C-4 | - | 135 - 140 |
| C-4a | - | 145 - 150 |
| C-5 | - | 115 - 120 |
| H-6 | 7.8 - 8.3 | - |
| C-6 | - | 130 - 135 |
| C-8 | - | 155 - 160 |
| H-8 | 9.0 - 9.5 | - |
| C-8a | - | 140 - 145 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula of C₈H₄Br₂N₂. The measured mass should correspond to the calculated exact mass of 285.8741 g/mol . bldpharm.comchemsrc.com
Furthermore, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing strong evidence for the presence of two bromine atoms in the molecule.
Electron ionization (EI) mass spectrometry could also be used to study the fragmentation pattern of this compound. The fragmentation analysis can offer additional structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation pathways for such aromatic systems might involve the loss of bromine atoms or the cleavage of the naphthyridine ring system.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra reveal the vibrational modes of the bonds within the molecule, providing a unique "fingerprint" for the compound.
For this compound, the IR and Raman spectra would be characterized by several key absorption bands:
C-H stretching: Vibrations of the carbon-hydrogen bonds on the aromatic ring would typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the naphthyridine ring system would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. derpharmachemica.comamericanpharmaceuticalreview.com
C-Br stretching: The carbon-bromine stretching vibrations would be observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Ring breathing modes: The collective vibrations of the entire aromatic ring system would also produce characteristic bands.
Differences in the selection rules for IR and Raman spectroscopy can provide complementary information. For centrosymmetric molecules, some vibrations may be active in Raman but not in IR, and vice versa. americanpharmaceuticalreview.com Although this compound is not centrosymmetric, the combination of both techniques can still provide a more complete picture of its vibrational properties.
Table 2: Characteristic Infrared Absorption Bands for this compound (Note: This is a predictive table based on general principles and data for related compounds.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C/C=N Ring Stretch | 1400 - 1600 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 750 - 900 |
| C-Br Stretch | 500 - 700 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is crucial for understanding its optical properties, including color and luminescence.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the UV-Vis spectrum, typically recorded in a solvent like dichloromethane (B109758) or methanol, would show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. researchgate.netnih.gov The positions and intensities of these absorption maxima (λ_max) are characteristic of the compound's electronic structure. The introduction of bromine atoms can influence the energy of these transitions, often causing a bathochromic (red) shift compared to the parent 1,7-naphthyridine (B1217170). Studies on similar substituted naphthyridines have shown distinct absorption peaks that are dependent on the nature and position of the substituents. researchgate.netnih.gov
Photoluminescence and Fluorescence Studies
Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). Many naphthyridine derivatives exhibit fluorescence, and the emission properties are highly sensitive to their molecular structure and environment. researchgate.netmdpi.com
For this compound, fluorescence studies would involve exciting the molecule at a wavelength corresponding to one of its absorption bands and measuring the resulting emission spectrum. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band. The presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing to the triplet state. However, many brominated aromatic compounds are still fluorescent. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, would provide a measure of the efficiency of the fluorescence process.
Solvatochromic Behavior Analysis
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. researchgate.net The polarity of the solvent can significantly influence the energy of the electronic transitions, leading to shifts in the absorption and emission maxima.
Analyzing the UV-Visible and fluorescence spectra of this compound in a range of solvents with varying polarities would reveal its solvatochromic behavior. A significant shift in the spectral bands with changing solvent polarity would indicate a substantial difference in the dipole moment between the ground and excited states. researchgate.netresearchgate.net This information is valuable for understanding the nature of the electronic transitions and the charge distribution in the molecule in its different electronic states.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
As of the latest available data, a single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible research literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, bond lengths, and bond angles, are not available.
While crystallographic information for other dibromo-naphthyridine isomers and their derivatives exists, this information cannot be extrapolated to accurately describe the solid-state structure of this compound due to the significant influence of substituent positions on crystal packing and molecular geometry.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Similarly, a specific electrochemical characterization of this compound, including analysis by cyclic voltammetry, is not documented in the reviewed scientific literature. Therefore, experimental data regarding its redox potentials, HOMO/LUMO energy levels, and electron transfer properties are currently unavailable.
Electrochemical studies have been conducted on polymers incorporating different naphthyridine units, but these findings are not directly applicable to the monomeric this compound. The electronic properties of heterocyclic compounds are highly sensitive to their specific isomeric structure and substitution patterns. Without direct experimental measurement, any discussion of the electrochemical behavior of this compound would be speculative.
Computational and Theoretical Investigations of 1,7 Naphthyridine Derivatives
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 3,5-Dibromo-1,7-naphthyridine, an FMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide insights into the compound's kinetic stability and electronic excitation properties. Without specific studies, a hypothetical representation of FMO data is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Prediction of Spectroscopic Parameters and Reactivity
Table 2: Hypothetical Predicted Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Electronegativity (χ) | 4.15 |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, these methods could be used to study various transformations, such as nucleophilic aromatic substitution at the bromine-substituted positions or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified.
Conformational Analysis and Intermolecular Interactions
While the 1,7-naphthyridine (B1217170) core is largely planar, conformational analysis would be relevant if flexible substituents were present. For the parent this compound, the primary focus of interaction studies would be on intermolecular forces. Computational methods can predict and quantify non-covalent interactions such as halogen bonding (due to the bromine atoms), π-π stacking between the aromatic rings, and van der Waals forces, which govern the crystal packing and solid-state properties of the compound.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizability (β). For this compound, DFT calculations could assess its potential as an NLO material by determining the magnitude of these properties. The presence of the electron-withdrawing bromine atoms on the π-conjugated naphthyridine system could potentially lead to interesting NLO behavior.
Research on the Coordination Chemistry of this compound Remains Undocumented
A thorough review of available scientific literature reveals a significant gap in the chemical research concerning the specific compound this compound. Despite the broad interest in the coordination chemistry of naphthyridine-based ligands, no documented studies were found detailing the synthesis, metal complexation, or photophysical properties of this particular halogenated derivative.
The exploration of isomeric and substituted naphthyridines has been a fruitful area of research, yielding a variety of ligands for transition metals and main group elements. These studies have provided insights into different binding modes, coordination geometries, and the resulting electronic and luminescent properties of the metal complexes. For instance, extensive research exists on the coordination chemistry of 1,8-naphthyridine (B1210474) and 1,5-naphthyridine (B1222797) derivatives. bohrium.commdpi.com These scaffolds have been functionalized and used to create mono- and bimetallic complexes, which are studied for their catalytic and photophysical applications. uu.nldiva-portal.org
However, specific research into the 3,5-dibromo substituted 1,7-naphthyridine isomer is absent from the current body of scientific publications. Chemical suppliers list the compound, confirming its theoretical existence, but provide no references to synthetic procedures or academic research. bldpharm.com Consequently, information regarding the following key areas for this compound is unavailable:
Coordination Chemistry of 1,7 Naphthyridine Ligands
Electronic and Photophysical Properties of Coordination Complexes:The luminescence, emission characteristics, and charge transfer phenomena of complexes involving 3,5-Dibromo-1,7-naphthyridine have not been investigated.
The absence of research on this compound highlights a potential area for future investigation within the field of coordination chemistry. The introduction of bromine atoms at the 3 and 5 positions could significantly influence the electronic properties of the naphthyridine core, potentially leading to novel reactivity and photophysical behaviors in its metal complexes. Until such research is undertaken and published, a detailed article on its coordination chemistry cannot be compiled.
Catalytic Applications of 1,7-Naphthyridine-Metal Complexes
The unique structural and electronic properties of 1,7-naphthyridine (B1217170) and its derivatives have positioned them as promising ligands in the development of homogeneous catalysts. The presence of two nitrogen atoms in a fused ring system allows for versatile coordination to metal centers, influencing the reactivity and selectivity of the resulting complexes. While direct catalytic applications of metal complexes involving This compound are not extensively documented in publicly available research, the broader family of 1,7-naphthyridine-metal complexes has demonstrated utility in a range of catalytic transformations, particularly in oxidation and hydrogenation reactions. The introduction of bromo substituents at the 3 and 5 positions is anticipated to modulate the electronic and steric characteristics of the ligand, thereby influencing the catalytic performance of its metal complexes.
Oxidation Reactions
Metal complexes incorporating 1,7-naphthyridine ligands have been investigated for their potential in catalytic oxidation reactions. Although specific studies focusing on this compound are scarce, research on related naphthyridine isomers, such as 1,8-naphthyridine (B1210474), provides valuable insights. For instance, ruthenium complexes with 1,8-naphthyridine and its derivatives have been shown to be active catalysts for the oxidation of alcohols and the epoxidation of alkenes. rsc.org The catalytic cycle in these reactions often involves the formation of a high-valent metal-oxo species, which acts as the primary oxidizing agent.
The electronic properties of the naphthyridine ligand play a crucial role in stabilizing the high-valent states of the metal center. The electron-withdrawing nature of the bromo substituents in This compound would be expected to enhance the Lewis acidity of the metal center. This could potentially increase the catalytic activity by facilitating the coordination of the substrate and enhancing the electrophilicity of the metal-oxo intermediate. However, the steric bulk of the bromine atoms might also influence substrate accessibility to the catalytic site, a factor that would need to be considered in catalyst design.
Further research is required to synthesize and evaluate metal complexes of This compound to determine their efficacy and selectivity in various oxidation reactions.
Hydrogenation and Transfer Hydrogenation
The application of 1,7-naphthyridine-metal complexes in hydrogenation and transfer hydrogenation reactions is an area of active research. These reactions are fundamental in organic synthesis for the reduction of unsaturated functional groups.
Recent studies have demonstrated the selective hydrogenation of Current time information in Bangalore, IN.nih.gov-naphthyridines to their corresponding 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine products using distinct catalytic systems. acs.org A homogeneous ruthenium precatalyst, [Ru(p-cymene)I2]2, and a heterogeneous palladium catalyst have been shown to exhibit orthogonal selectivity, where the choice of catalyst dictates which of the two pyridine (B92270) rings is hydrogenated. acs.org The selectivity of the ruthenium catalyst is primarily governed by the electronic properties of the rings, while the palladium system is influenced by a combination of steric and electronic effects. acs.org For unsubstituted Current time information in Bangalore, IN.nih.gov-naphthyridine, the palladium catalyst provided the 5,6,7,8-tetrahydro product, albeit in a modest yield. acs.org
In the context of This compound , the electronic and steric impact of the bromo substituents would be significant. The electron-withdrawing effect of the bromine atoms would decrease the electron density of the pyridine ring they are attached to, potentially influencing the regioselectivity of hydrogenation. For instance, in the ruthenium-catalyzed system where electronics are dominant, the brominated ring might be less favored for reduction.
Furthermore, manganese-based pincer catalysts have been employed for the synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) derivatives through a borrowing hydrogen methodology. nih.gov This process involves the catalytic dehydrogenation of an alcohol to an aldehyde, followed by condensation with an amine and subsequent hydrogenation of the resulting imine.
Transfer hydrogenation, which utilizes a hydrogen donor molecule other than H2 gas, has also been explored with naphthyridine-based catalysts. Iridium complexes, for example, have been used for the transfer hydrogenation of 1,8-naphthyridines. nih.gov While specific data for 1,7-naphthyridine complexes in this context is limited, the general principles suggest that metal complexes of This compound could be viable candidates for such transformations. The electronic modifications induced by the bromo groups could affect the hydride transfer steps in the catalytic cycle.
Below is a table summarizing the hydrogenation of a substituted Current time information in Bangalore, IN.nih.gov-naphthyridine as reported in the literature, which provides a basis for predicting the potential behavior of related systems.
| Substrate | Catalyst | Product(s) | Yield (%) | Reference |
| 2-Methyl- Current time information in Bangalore, IN.nih.govnaphthyridine | [Ru(p-cymene)I2]2 | 2-Methyl-1,2,3,4-tetrahydro- Current time information in Bangalore, IN.nih.govnaphthyridine | 85 | acs.org |
| 2-Methyl- Current time information in Bangalore, IN.nih.govnaphthyridine | 10% Pd/C | 2-Methyl-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnaphthyridine | 78 | acs.org |
This table illustrates the catalyst-dependent selectivity in the hydrogenation of a substituted 1,7-naphthyridine. The development of catalysts based on This compound would build upon these findings, with the bromo substituents offering a handle to fine-tune the catalytic activity and selectivity.
Supramolecular Chemistry and Molecular Recognition Utilizing 1,7 Naphthyridine Scaffolds
Design Principles for Naphthyridine-Based Receptors and Hosts
The design of receptors and hosts based on the naphthyridine scaffold hinges on the principles of molecular complementarity. The nitrogen atoms of the naphthyridine core act as hydrogen bond acceptors, and by attaching appropriate functional groups, specific hydrogen bond donor sites can be introduced. This allows for the creation of molecules pre-organized to bind with guest molecules through a network of non-covalent interactions.
Key design principles include:
Preorganization: The host molecule is often designed to have a conformationally rigid structure that complements the size, shape, and electronic properties of the target guest molecule. This reduces the entropic penalty upon binding, leading to stronger host-guest complexes.
Hydrogen Bonding Sites: The number and spatial arrangement of hydrogen bond donors and acceptors are crucial. The 1,7-naphthyridine (B1217170) skeleton offers a distinct pattern of nitrogen acceptors that can be complemented by attaching amide or urea functionalities to introduce hydrogen bond donor sites. For instance, in the context of kinase inhibitors, the nitrogen at position 7 of the 1,7-naphthyridine core can form a key hydrogen bond with the backbone nitrogen of amino acid residues in the kinase hinge motif acs.org.
Secondary Interactions: Beyond hydrogen bonding, other non-covalent forces such as π-π stacking, van der Waals forces, and electrostatic interactions are exploited to enhance binding affinity and selectivity. The aromatic nature of the naphthyridine rings makes them suitable for π-stacking interactions with other aromatic systems .
Quantitative structure-activity relationship (QSAR) models and molecular docking studies are valuable tools in the rational design of 1,7-naphthyridine-based receptors, providing insights into the structural requirements for high-affinity binding nih.gov.
Investigation of Hydrogen Bonding Networks and Self-Assembly Processes
Hydrogen bonding is a primary driving force for the self-assembly of naphthyridine derivatives into well-defined supramolecular structures. The specific arrangement of hydrogen bond donor and acceptor sites on the naphthyridine scaffold dictates the geometry and dimensionality of the resulting assembly.
Derivatives of naphthyridines have been shown to self-assemble into one-dimensional (1-D) tapes. For example, studies on 2,7-disubstituted-1,8-naphthyridines, a close isomer of the 1,7-scaffold, demonstrate their ability to form infinite 1-D tapes in the solid state . This assembly is driven by multiple, cooperative C-H···N and C-H···O weak hydrogen bonds between adjacent molecules . The substitution pattern on the naphthyridine core is critical in directing this self-assembly process. It is predictable that appropriately substituted 1,7-naphthyridine derivatives could exhibit similar behavior, forming linear tapes stabilized by a programmed array of intermolecular hydrogen bonds.
The 1,8-naphthyridine (B1210474) scaffold, when substituted at the 2 and 7 positions with amide groups, creates a well-defined Donor-Acceptor-Acceptor-Donor (DAAD) hydrogen bonding array researchgate.netnih.gov. This motif can pair with a complementary Acceptor-Donor-Donor-Acceptor (ADDA) unit to form a highly stable heterodimer linked by four hydrogen bonds. This specific and strong interaction has been widely used in supramolecular polymerization and the construction of complex self-sorted networks nih.gov. The DAAD motif is highly specific; it does not interact with other DAAD units or with incompatible arrays like DADA (Donor-Acceptor-Donor-Acceptor) nih.gov. While this has been extensively studied in the 1,8-isomer, the principles can be extended to the 1,7-naphthyridine scaffold, where appropriate functionalization could lead to similar or novel hydrogen-bonding arrays for programmed self-assembly. The stability of such arrays is not only dependent on the primary hydrogen bonds but also on secondary electrostatic interactions between adjacent sites acs.orgnih.gov.
| Hydrogen Bonding Array | Description | Example Motif | Association Strength |
| DAAD-ADDA | A heterodimeric pairing involving four hydrogen bonds. | 2,7-Diamido-1,8-naphthyridine paired with a complementary unit. | Strong and specific. |
| AAAA-DDDD | A heterodimeric pairing with all donors on one molecule and all acceptors on the other. | A tetra-pyridine derivative paired with a tetra-guanidinium unit. | Exceptionally strong binding (Ka > 10¹² M⁻¹ in CH₂Cl₂). acs.orgnih.gov |
| DADA | A self-complementary array that can form homodimers. | Found in certain pyrimidinone tautomers. | Forms stable homodimers. nih.gov |
Host-Guest Chemistry and Molecular Recognition Phenomena
The ability of naphthyridine-based hosts to selectively bind guest molecules is a cornerstone of their application in supramolecular chemistry. The preorganized arrangement of binding sites allows for effective molecular recognition.
Macrocyclic hosts incorporating 1,8-naphthyridine units have been synthesized to study the molecular recognition of biologically relevant molecules like biotin and urea derivatives researchgate.net. These macrocycles create a defined cavity where the naphthyridine nitrogen atoms act as hydrogen bond acceptors, and other incorporated functionalities provide donor sites and steric complementarity. The binding of guests within these hosts can be quantified using techniques like ¹H NMR titrations to determine association constants (Ka) researchgate.netresearchgate.net.
In a different context, 1,7-naphthyridine analogues have been developed as potent and selective inhibitors for specific kinases, acting as hosts for the ATP-binding site of the enzyme acs.org. Molecular docking studies reveal that the binding is governed by a combination of hydrogen bonding (e.g., between the N7 of the naphthyridine and the kinase hinge region) and π-π stacking interactions between the naphthyridine ring and phenylalanine residues in the binding pocket acs.org. This highlights the versatility of the 1,7-naphthyridine scaffold in recognizing both small organic molecules and complex biological macromolecules.
Studies on Water Clusters and Solvation Effects in Naphthyridine Systems
The interaction of water with solutes is fundamental to chemical and biological processes. While specific experimental studies on water clusters and solvation effects around 3,5-Dibromo-1,7-naphthyridine are not detailed in the available literature, general principles of ion and polar molecule solvation in water clusters can be considered.
Molecular dynamics simulations have been used to study the properties of ions in water clusters researchgate.netnih.gov. These studies show that the solvation of an ion is a complex interplay of ion-water and water-water interactions, with polarization effects playing a crucial role researchgate.netnih.gov. For a polar heterocyclic molecule like 1,7-naphthyridine, the nitrogen atoms are expected to be primary sites for hydrogen bonding with water molecules, forming a structured solvation shell. The presence of bromine atoms in this compound would further influence the solvation properties due to their size and electronegativity.
Theoretical studies on the micro-hydration of ions, such as Na⁺, show that a discrete number of water molecules form the first solvation layer, with subsequent water molecules forming a second layer through hydrogen bonds researchgate.netscispace.com. Similar ordered water structures, or "water clusters," are expected to form around specific binding sites of naphthyridine-based hosts, potentially influencing their guest-binding properties and the stability of self-assembled architectures.
Advanced Research Applications of 1,7 Naphthyridine Derivatives in Functional Materials and Molecular Design
Organic Semiconductor Materials Development
The development of novel organic semiconductor materials is critical for advancing next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Naphthyridine derivatives are attractive candidates for these applications due to their electron-deficient nature, which facilitates electron transport. The strategic placement of bromine atoms on the naphthyridine core is a key step in creating precursors for more complex semiconductor molecules.
Detailed research has been conducted on isomers like 4,8-dibromo-1,5-naphthyridine (B11799114), which serves as a foundational building block. Through Suzuki cross-coupling reactions, the bromine atoms can be replaced with various aryl groups to synthesize a series of 4,8-substituted 1,5-naphthyridines. scispace.comrsc.orgresearchgate.net These resulting materials are thermally robust and exhibit promising opto-electrical properties, such as blue fluorescence, making them suitable as blue-emitting or electron-transport materials in OLEDs. scispace.comrsc.orgresearchgate.net
The electron affinities (EA) and ionization potentials (IP) of these derivatives are critical parameters for their function in electronic devices. For instance, a series of 4,8-substituted 1,5-naphthyridines demonstrated EA values between 2.38 and 2.72 eV and IP values from 4.85 to 5.04 eV. scispace.comrsc.org These values indicate their suitability for both electron-transport and hole-injecting/hole-transport layers. scispace.comrsc.org Quantum chemical calculations have further supported these findings, predicting HOMO and LUMO energy levels conducive to semiconductor applications. scispace.comrsc.orgresearchgate.net
While this research highlights the 1,5-naphthyridine (B1222797) isomer, the underlying principles are directly applicable to 3,5-Dibromo-1,7-naphthyridine. The dibromo functionality allows for similar synthetic diversification, enabling the creation of novel 1,7-naphthyridine-based polymers and small molecules with tailored electronic properties for use in organic electronics. google.com
Table 1: Opto-Electrical Properties of Functionalized Naphthyridine Derivatives
| Derivative Class | λmax Abs (nm) | Optical Band Gap (eV) | λmax Em (nm, solution) | Application Potential |
|---|
Data derived from studies on 4,8-dibromo-1,5-naphthyridine derivatives as precursors. scispace.comrsc.org
Molecular Switches and Logic Gate Components
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. The distinct properties of each state (e.g., color, fluorescence, or binding affinity) form the basis of their function in molecular-scale devices, including logic gates. Halogenated naphthyridines are valuable precursors in this field. diva-portal.org
The synthesis of mono- and bis-naphthyridine centered ligands for ruthenium complexes is a key area of research. diva-portal.org The process often starts with halogenated naphthyridines, such as dichloro- or dibromo-naphthyridine isomers. These halogen atoms serve as crucial coupling sites for attaching other molecular fragments, for instance, through Stille cross-coupling reactions. diva-portal.org The ability to selectively functionalize the di-halogenated scaffold allows for the construction of complex donor-bridge-acceptor (DBA) systems. diva-portal.org In a DBA architecture, an electron or energy transfer can be initiated from a donor unit, through the naphthyridine bridge, to an acceptor unit, a fundamental process for molecular switching. diva-portal.org
The 3,5-dibromo substitution pattern on the 1,7-naphthyridine (B1217170) ring offers two distinct reactive sites. This allows for sequential or differential coupling reactions, enabling the precise assembly of asymmetrical molecular architectures. This level of control is essential for designing sophisticated molecular switches and logic gates where the spatial arrangement and electronic communication between different functional units are paramount.
Scaffolds for External Beta-Turn Mimics in Peptidomimetics
In protein chemistry, beta-turns are crucial secondary structures that allow polypeptide chains to fold into compact, globular shapes. nih.gov Molecules designed to mimic these turns, known as beta-turn mimics, are of significant interest in drug discovery as they can enforce a specific bioactive conformation on a peptide, often enhancing its stability and potency. nih.govrsc.org
The ideal scaffold for a beta-turn mimic should be a rigid structure that can project appended peptide chains in a specific three-dimensional orientation, similar to a natural beta-turn. The rigid, planar structure of the 1,7-naphthyridine core makes it an excellent candidate for this purpose. This compound provides two specific, spatially defined points for chemical elaboration.
Building Blocks for Complex Heterocyclic Architectures
The true versatility of this compound lies in its role as a foundational building block for synthesizing more complex heterocyclic and polycyclic aromatic systems. acs.orgnih.gov The two bromine atoms are excellent leaving groups for a wide array of metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. semanticscholar.orgnih.gov
Table 2: Application of Di-halogenated Naphthyridines in Synthesis
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Suzuki Coupling | Aryl or heteroaryl boronic acids, Pd catalyst | Aryl-substituted naphthyridines | Construction of organic semiconductors, functional dyes scispace.comrsc.org |
| Stille Coupling | Organostannanes, Pd catalyst | Complex heterocyclic systems, macrocycles | Synthesis of ligands, peptidomimetics diva-portal.orgrsc.org |
| Heck Reaction | Alkenes, Pd catalyst | Alkenyl-substituted naphthyridines | Elaboration into complex side chains, polymer precursors nih.gov |
This synthetic utility allows chemists to use this compound as a linchpin to connect different molecular fragments, building large, intricate architectures. For example, it can be used to create extended π-conjugated systems for materials science or to assemble multidentate ligands for coordination chemistry and the construction of metallosupramolecular structures. nih.gov The stepwise functionalization of the two bromine atoms allows for the creation of unsymmetrical molecules, which is often a requirement for advanced materials and biologically active compounds. This positions this compound as a key intermediate in the synthesis of novel pharmacophores and functional materials. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3,5-Dibromo-1,7-naphthyridine?
this compound is synthesized via halogenation of the parent 1,7-naphthyridine scaffold. Key steps include:
- Direct bromination : Using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions to introduce bromine atoms at positions 3 and 4.
- Cross-coupling intermediates : Employing Suzuki-Miyaura or Buchwald-Hartwig reactions with boron-based reagents to functionalize pre-brominated intermediates .
- Purification : Column chromatography or recrystallization is typically used to isolate the product, ensuring high purity for downstream applications .
Q. How can researchers optimize the purification of this compound?
Purification challenges arise due to the compound’s halogenated aromatic structure. Effective methods include:
- Column chromatography : Using silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate brominated byproducts.
- Recrystallization : Solvent systems like dichloromethane/methanol are preferred for achieving crystalline purity .
- Analytical validation : Confirm purity via HPLC or NMR spectroscopy, particularly monitoring residual solvents and halogenated impurities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify aromatic proton environments and confirm bromine substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~291.9 g/mol for C₈H₄Br₂N₂) and detects isotopic patterns characteristic of bromine .
- UV-Vis spectroscopy : Useful for studying electronic transitions influenced by bromine’s electron-withdrawing effects .
Advanced Research Questions
Q. How does the bromine substitution pattern in this compound influence its reactivity in cross-coupling reactions?
The 3,5-dibromo configuration offers two distinct reactive sites for sequential functionalization:
- Electronic effects : Bromine at positions 3 and 5 deactivates the aromatic ring, directing cross-coupling reactions (e.g., Suzuki or Stille) to specific positions.
- Selective substitution : The steric and electronic differences between the bromine atoms allow stepwise modification, enabling the synthesis of asymmetrical derivatives for drug discovery .
Q. What role does this compound play in medicinal chemistry as a building block?
This compound serves as a versatile precursor for:
- Kinase inhibitors : Bromine atoms can be replaced with pharmacophores (e.g., amines, heterocycles) to modulate target binding and selectivity .
- Antimicrobial agents : Derivatives with substituted pyridine or aryl groups show enhanced interaction with bacterial enzymes .
- Probe development : Bromine’s isotopic properties aid in radiolabeling for molecular imaging or mechanistic studies .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Density Functional Theory (DFT) : Models electron distribution to predict reactivity and binding affinity with biological targets.
- Molecular docking : Simulates interactions with enzymes (e.g., kinases) to prioritize derivatives for synthesis .
- ADMET profiling : Predicts pharmacokinetic properties (e.g., solubility, metabolic stability) to guide lead optimization .
Q. What are the challenges in analyzing conflicting data on the biological activity of this compound derivatives?
Discrepancies often arise due to:
- Experimental variability : Differences in assay conditions (e.g., cell lines, enzyme concentrations) can alter IC₅₀ values.
- Structural impurities : Trace byproducts from incomplete bromination or cross-coupling may confound results.
- Resolution : Validate purity via orthogonal techniques (e.g., LC-MS) and replicate assays under standardized conditions .
Applications in Material Science
Q. How is this compound utilized in designing optoelectronic materials?
Q. What strategies improve the stability of this compound in high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
